molecular formula C22H28N2O4 B11936357 methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B11936357
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-SXGZUBKSSA-N
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Description

Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the indole and indolizine precursors, followed by a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has several scientific research applications:

    Chemistry: The compound is used as a model system for studying spirocyclic structures and their reactivity.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a lead compound in drug discovery and development.

    Industry: It may be used in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic indole derivatives and indolizine-based molecules. Examples include:

  • Spiro[indole-pyrrolidine] derivatives
  • Indolizine-2-carboxylates
  • Spiro[indole-oxindole] compounds

Uniqueness

Methyl 2-[(3R,6’S,7’S,8’aS)-6’-ethyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is unique due to its specific spirocyclic structure and the presence of both indole and indolizine moieties. This combination of structural features contributes to its distinct reactivity and potential biological activities.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15+,19+,22-/m1/s1

InChI Key

DAXYUDFNWXHGBE-SXGZUBKSSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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